1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a nucleophile.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure high yield and purity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of spirocyclic drugs.
Peptide Synthesis: The Boc group serves as a protecting group for amino acids in peptide synthesis.
Materials Science: Utilized in the design of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid depends on its application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
In Peptide Synthesis: The Boc group protects the amino group during synthesis, preventing unwanted reactions until it is selectively removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where spatial arrangement is crucial.
Properties
CAS No. |
1251009-97-8 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(8(14)15)7-11(12)5-4-6-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
XIMJCIGLTVKECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CCC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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